(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring fused with a thiazole ring, and it is functionalized with a carboxylic acid group and an oxopentanoyloxy substituent. The intricate arrangement of these functional groups contributes to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of O-acyl oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Benzotrifluoride: Another related compound with applications in organic synthesis and as a precursor for pharmaceuticals.
Uniqueness
(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of both benzothiazole and thiazole rings
Properties
Molecular Formula |
C16H14N2O5S2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S2/c1-8(19)2-5-13(20)23-9-3-4-10-12(6-9)25-15(17-10)14-18-11(7-24-14)16(21)22/h3-4,6,11H,2,5,7H2,1H3,(H,21,22)/t11-/m1/s1 |
InChI Key |
LTRSNTAZJUGRHL-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |
Canonical SMILES |
CC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |
Origin of Product |
United States |
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